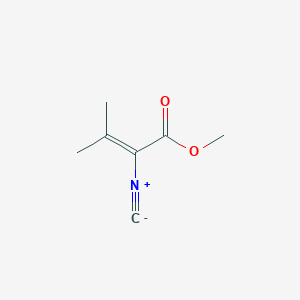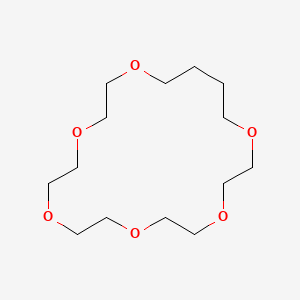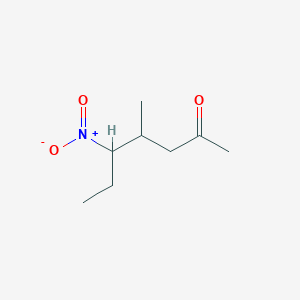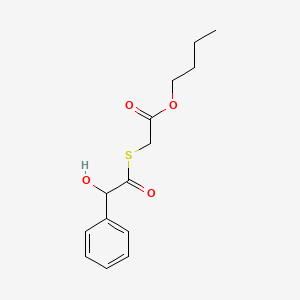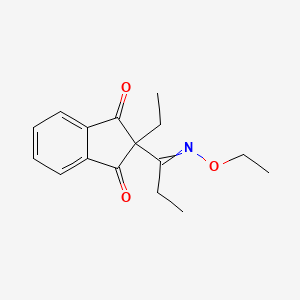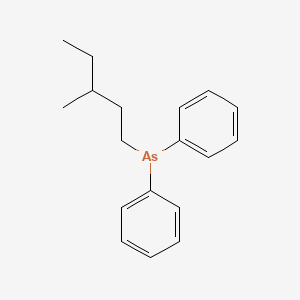
(3-Methylpentyl)(diphenyl)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpentyl)(diphenyl)arsane is an organoarsenic compound characterized by the presence of a 3-methylpentyl group and two phenyl groups attached to an arsenic atom. This compound is part of a broader class of organoarsenic compounds, which have diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentyl)(diphenyl)arsane typically involves the reaction of diphenylarsine chloride with 3-methylpentylmagnesium bromide in an anhydrous ether solution. The reaction proceeds via a nucleophilic substitution mechanism, where the Grignard reagent attacks the arsenic center, displacing the chloride ion. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3-Methylpentyl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and hydroxides.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted diphenylarsane derivatives.
科学的研究の応用
(3-Methylpentyl)(diphenyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the semiconductor industry for the synthesis of organoarsenic compounds used in electronic devices.
作用機序
The mechanism of action of (3-Methylpentyl)(diphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Diphenylarsine chloride: Contains two phenyl groups and a chloride attached to arsenic.
Methylarsine: Contains a methyl group attached to arsenic.
Uniqueness
(3-Methylpentyl)(diphenyl)arsane is unique due to the presence of the 3-methylpentyl group, which imparts distinct chemical and physical properties compared to other organoarsenic compounds
特性
CAS番号 |
63866-86-4 |
|---|---|
分子式 |
C18H23As |
分子量 |
314.3 g/mol |
IUPAC名 |
3-methylpentyl(diphenyl)arsane |
InChI |
InChI=1S/C18H23As/c1-3-16(2)14-15-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3 |
InChIキー |
OPLJTOATTARHAB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC[As](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


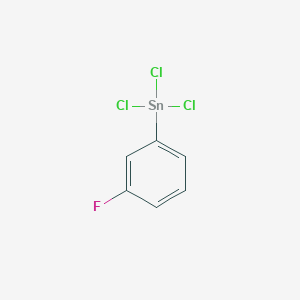
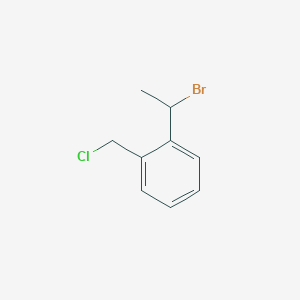
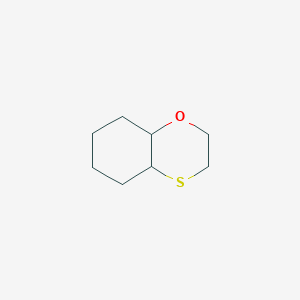
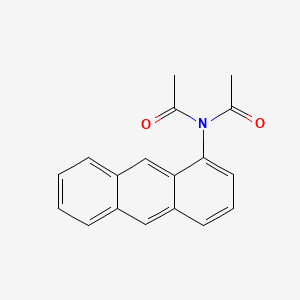
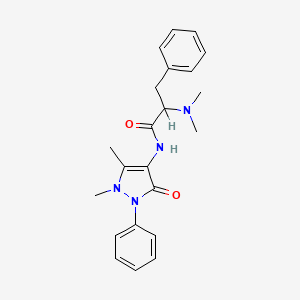
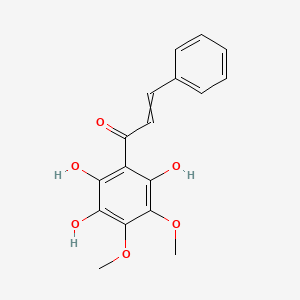
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
